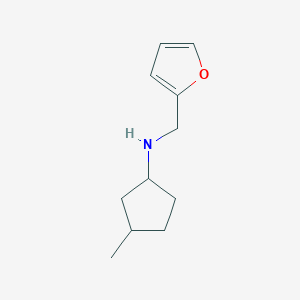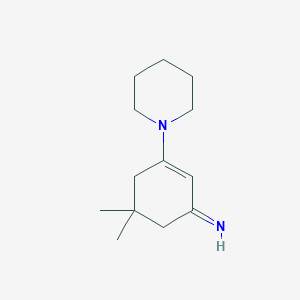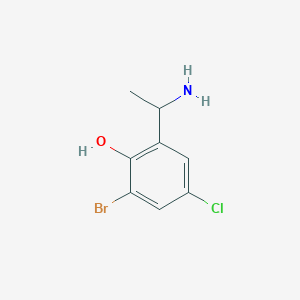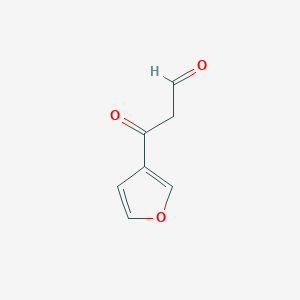
2-Oxo-2-(1-phenylcyclobutyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(1-phenylcyclobutyl)acetic acid is an organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . This compound is characterized by the presence of a phenyl group attached to a cyclobutyl ring, which is further connected to an oxoacetic acid moiety. It is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
The synthesis of 2-Oxo-2-(1-phenylcyclobutyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutyl phenyl ketone with oxalic acid in the presence of a suitable catalyst. The reaction conditions typically include maintaining a temperature range of 20-25°C and using a solvent such as tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis often involves similar reaction conditions and reagents. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and catalyst concentration.
Análisis De Reacciones Químicas
2-Oxo-2-(1-phenylcyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the oxo group to a hydroxyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Oxo-2-(1-phenylcyclobutyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(1-phenylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in metabolic processes, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparación Con Compuestos Similares
2-Oxo-2-(1-phenylcyclobutyl)acetic acid can be compared with other similar compounds, such as:
2-Oxo-2-(1-pyrrolidinyl)ethoxyacetic acid: This compound has a similar oxoacetic acid moiety but differs in the presence of a pyrrolidinyl group instead of a phenylcyclobutyl group.
2-Oxo-2-(2-pyridylamino)ethoxyacetic acid: This compound also contains an oxoacetic acid moiety but has a pyridylamino group attached.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its phenylcyclobutyl group provides unique steric and electronic effects, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H12O3 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-oxo-2-(1-phenylcyclobutyl)acetic acid |
InChI |
InChI=1S/C12H12O3/c13-10(11(14)15)12(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15) |
Clave InChI |
RBLKZIGPIHJNOW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=CC=CC=C2)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)
![1-[2-(4-Ethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B13067836.png)
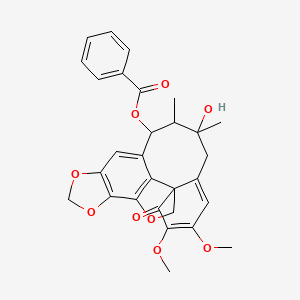
![5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067843.png)
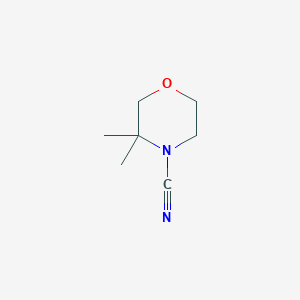
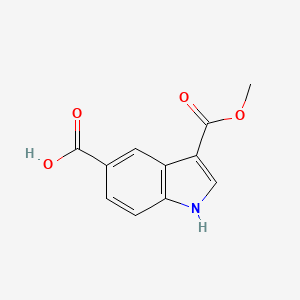
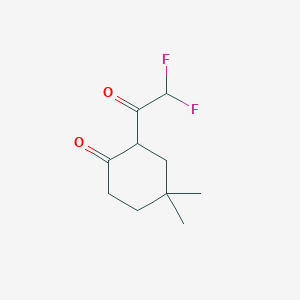
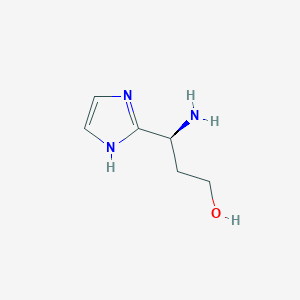
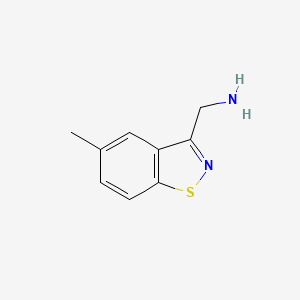
![2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)
